![molecular formula C16H25NO3S B225598 N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B225598.png)
N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide, also known as CHEMS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the sulfonamide family and has been found to have potential applications in the field of medicine, specifically in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. By inhibiting this enzyme, N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide can alter the pH of the surrounding environment, leading to various physiological effects.
Biochemical and Physiological Effects:
N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide has been found to have analgesic properties, which make it a potential candidate for the treatment of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide is its high yield and cost-effectiveness. Additionally, N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide has a long shelf life, making it an ideal compound for use in long-term experiments. However, one of the limitations of N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammation. Additionally, N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide can be used as a tool to study the binding properties of various receptors and enzymes, which can lead to the development of new drugs with higher specificity and efficacy. Finally, future research can focus on the potential side effects and toxicity of N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide, which can lead to the development of safer and more effective compounds.
Synthesemethoden
The synthesis of N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide involves the reaction of heptanal with ethylmagnesium bromide and subsequent reaction with p-toluenesulfonyl chloride. The final product is obtained by reacting the intermediate product with methylamine. The yield of N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide is typically high, making it a cost-effective compound for use in research.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide has been extensively used in scientific research as a tool to study the effects of various drugs and compounds on the body. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. Additionally, N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide has been used as a probe to study the binding properties of various receptors and enzymes.
Eigenschaften
Produktname |
N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide |
---|---|
Molekularformel |
C16H25NO3S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-cycloheptyl-4-ethoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-3-20-16-11-10-15(12-13(16)2)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3 |
InChI-Schlüssel |
NPLREAQJTICMPC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.